Tos-PEG4-t-butyl ester

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tos-PEG4-Boc se utiliza ampliamente en la síntesis de PROTAC, que son moléculas diseñadas para dirigirse y degradar proteínas específicas dentro de las células. Este compuesto es crucial en el desarrollo de terapias dirigidas para enfermedades como el cáncer. También se utiliza en el estudio de interacciones proteína-proteína y el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Tos-PEG4-Boc funciona como un enlace en PROTAC, conectando el ligando que se une a la proteína diana con el ligando que recluta la ligasa de ubiquitina E3. Este reclutamiento conduce a la ubiquitinación y posterior degradación de la proteína diana por el proteasoma. El componente PEG proporciona flexibilidad y solubilidad, mejorando la eficacia general de la molécula PROTAC .

Compuestos similares:

Tos-PEG4-CH2-Boc: Otro enlace basado en PEG utilizado en la síntesis de PROTAC.

Tos-PEG4-NH2: Un enlace PEG con un grupo amina, utilizado para diferentes tipos de reacciones de conjugación.

Singularidad: Tos-PEG4-Boc es único debido a su grupo éster t-butílico, que proporciona estabilidad y facilidad de desprotección. Su cadena PEG4 ofrece una longitud óptima para la flexibilidad y la solubilidad en diversas aplicaciones .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tos-PEG4-t-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The tosyl group in this compound is a good leaving group for nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. This interaction facilitates the degradation of target proteins by recruiting E3 ligases, which tag the proteins for ubiquitination and subsequent proteasomal degradation .

Cellular Effects

This compound influences various cellular processes by targeting specific proteins for degradation. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of PROTACs like BI-3663, this compound helps degrade PTK2, a protein involved in cell adhesion and migration. By degrading PTK2, this compound can inhibit cell migration and potentially reduce cancer cell metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. The tosyl group in this compound facilitates nucleophilic substitution reactions, allowing it to form covalent bonds with target proteins. Once bound, the PROTAC recruits an E3 ligase, which tags the target protein with ubiquitin. This ubiquitination signals the proteasome to degrade the target protein, effectively reducing its levels in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is stable when stored at -20°C for up to three years in its pure form and up to six months when dissolved in a solvent at -80°C. Over time, the degradation of this compound can affect its efficacy in biochemical reactions and cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The tosyl group in this compound facilitates its interaction with E3 ligases, which play a key role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of misfolded or damaged proteins, as well as the regulation of various cellular processes. By targeting specific proteins for degradation, this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The t-butyl ester and tosyl group in this compound can direct it to specific compartments or organelles within the cell. For example, in the synthesis of PROTACs, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and facilitate their degradation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tos-PEG4-Boc implica la reacción de cloruro de tosilo con un éster t-butílico de PEG4. La reacción generalmente se lleva a cabo en presencia de una base como trietilamina, que facilita la formación del producto tosilado. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis .

Métodos de producción industrial: La producción industrial de Tos-PEG4-Boc sigue rutas sintéticas similares pero a una escala mayor. El proceso implica pasos de purificación rigurosos para garantizar la alta pureza del producto final. El compuesto generalmente se almacena a bajas temperaturas para mantener su estabilidad .

Tipos de reacciones:

Reacciones de sustitución: Tos-PEG4-Boc puede sufrir reacciones de sustitución nucleofílica donde el grupo tosilo es reemplazado por otros nucleófilos.

Reacciones de desprotección: El grupo éster t-butílico se puede eliminar en condiciones ácidas para producir la forma de ácido libre.

Reactivos y condiciones comunes:

Bases: La trietilamina se utiliza comúnmente en la síntesis de Tos-PEG4-Boc.

Ácidos: El ácido trifluoroacético se utiliza para la desprotección del grupo éster t-butílico.

Principales productos formados:

Productos de sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varios productos sustituidos.

Productos desprotegidos: La forma de ácido libre del enlace PEG se obtiene después de la desprotección.

Propiedades

IUPAC Name |

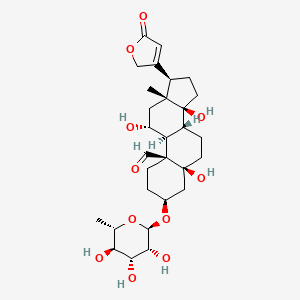

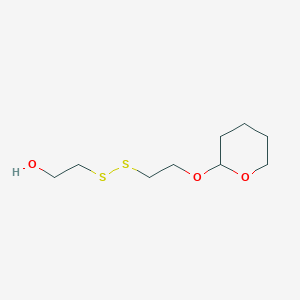

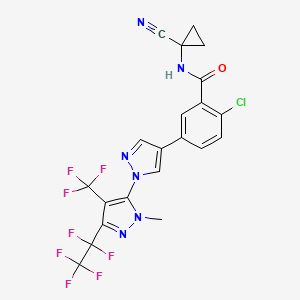

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)